molecular formula C33H28BrN5O B8715471 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(1-trityl-1H-1,2,4-triazol-3-yl)-1H-indazole

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(1-trityl-1H-1,2,4-triazol-3-yl)-1H-indazole

Cat. No. B8715471
M. Wt: 590.5 g/mol
InChI Key: IKTCSAUEARYYCW-UHFFFAOYSA-N
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Patent
US07208513B2

Procedure details

2-(5-(1H-1,2,4-Triazol-3-yl)-3-bromo-1H-indazolyl)perhydro-2H-pyran (15.05 g, 43.22 mmol), triphenylmethyl chloride (19.54 g, 70.09 mmol), and triethylamine (9.9 mL, 71.02 mmol) was taken up in pyridine (115 mL) and heated at 50° C. overnight. The reaction was quenched with methanol (10 mL), cooled to room temperature, and condensed. The brown oil was dissolved in ethyl acetate and washed with sodium bicarbonate (saturated aqueous). Upon sonication in a ultrasonic bath a white to yellow precipitate formed that was filtered and washed with 10% ethyl acetate in hexanes. The precipitate was dried in a vacuum oven overnight (23.80 g, 93% yield): ES-MS (m/z) 590 [M+1]+.
Quantity
15.05 g
Type
reactant
Reaction Step One
Quantity
19.54 g
Type
reactant
Reaction Step Two
Quantity
9.9 mL
Type
reactant
Reaction Step Three
Quantity
115 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[N:4][C:3]([C:6]2[CH:7]=[C:8]3[C:12](=[CH:13][CH:14]=2)[N:11]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)[N:10]=[C:9]3[Br:21])=[N:2]1.[C:22]1([C:28](Cl)([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)[C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.C(N(CC)CC)C>N1C=CC=CC=1.C(OCC)(=O)C>[Br:21][C:9]1[C:8]2[C:12](=[CH:13][CH:14]=[C:6]([C:3]3[N:4]=[CH:5][N:1]([C:28]([C:22]4[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=4)([C:35]4[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=4)[C:29]4[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=4)[N:2]=3)[CH:7]=2)[N:11]([CH:15]2[CH2:20][CH2:19][CH2:18][CH2:17][O:16]2)[N:10]=1

Inputs

Step One
Name
Quantity
15.05 g
Type
reactant
Smiles
N1N=C(N=C1)C=1C=C2C(=NN(C2=CC1)C1OCCCC1)Br
Step Two
Name
Quantity
19.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Step Three
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
115 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with methanol (10 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
condensed
WASH
Type
WASH
Details
washed with sodium bicarbonate (saturated aqueous)
CUSTOM
Type
CUSTOM
Details
Upon sonication in a ultrasonic bath a white to yellow precipitate
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
that was filtered
WASH
Type
WASH
Details
washed with 10% ethyl acetate in hexanes
CUSTOM
Type
CUSTOM
Details
The precipitate was dried in a vacuum oven overnight (23.80 g, 93% yield)
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
BrC1=NN(C2=CC=C(C=C12)C1=NN(C=N1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C1OCCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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